Structure and molecular weight of (R)-4-(3,4,5-trifluorophenyl)-2-pyrrolidinone
Structure and molecular weight of (R)-4-(3,4,5-trifluorophenyl)-2-pyrrolidinone
An In-Depth Technical Guide to (R)-4-(3,4,5-trifluorophenyl)-2-pyrrolidinone: Structure, Properties, and Synthetic Considerations for Drug Development
Introduction
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including nootropic, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] This five-membered lactam structure provides a rigid, three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets.[2][5] (R)-4-(3,4,5-trifluorophenyl)-2-pyrrolidinone represents a highly valuable, modern iteration of this scaffold. Its design incorporates two key features of contemporary drug development: stereochemical control and strategic fluorination.
The introduction of a chiral center at the C4 position allows for stereospecific interactions with enzymes and receptors, a critical factor for enhancing potency and reducing off-target effects. The 3,4,5-trifluorophenyl moiety is particularly significant; the incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of (R)-4-(3,4,5-trifluorophenyl)-2-pyrrolidinone for researchers, scientists, and drug development professionals, detailing its molecular structure, physicochemical properties, and key considerations for its synthesis and application.
Molecular Identity and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and core properties. (R)-4-(3,4,5-trifluorophenyl)-2-pyrrolidinone is a chiral molecule featuring a pyrrolidinone ring substituted at the fourth position with a trifluorinated phenyl group.
The molecular formula of the compound is C₁₀H₈F₃NO.[6][7][8] Its molecular weight is approximately 215.17 g/mol .[6][7]
Table 1: Key Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | (4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | [7][8] |
| CAS Number | 1651179-16-6 | [6][7] |
| Molecular Formula | C₁₀H₈F₃NO | [6][7][8] |
| Molecular Weight | 215.17 g/mol | [6][7] |
| Appearance | White to off-white solid | [7] |
| Boiling Point (Predicted) | 337.8 ± 42.0 °C | [6][7] |
| Density (Predicted) | 1.361 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 15.49 ± 0.40 | [7] |
Structural Analysis and Stereochemistry
The structure of (R)-4-(3,4,5-trifluorophenyl)-2-pyrrolidinone is defined by the interplay between its core lactam ring, the stereochemistry at the C4 position, and the electronic properties of the trifluorophenyl substituent. Each component contributes uniquely to the molecule's overall profile and potential as a building block in drug discovery.
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Pyrrolidin-2-one Core : This is a five-membered cyclic amide (lactam).[9] The ring system is conformationally restricted, which is advantageous in drug design as it reduces the entropic penalty upon binding to a target.[5] The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), providing key points for molecular recognition.[10]
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(R)-Stereocenter : The chirality at the C4 position is critical. Biological systems are inherently chiral, and the specific (R)-configuration dictates the precise three-dimensional orientation of the trifluorophenyl group. This stereospecificity is often the basis for selective and high-affinity binding to a target protein, as an incorrect enantiomer ((S)-configuration) may be inactive or interact with unintended off-targets.
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3,4,5-Trifluorophenyl Group : The substitution pattern of the fluorine atoms on the phenyl ring is a deliberate design choice. Fluorine is highly electronegative and can form weak hydrogen bonds or participate in dipole-dipole interactions, potentially enhancing binding affinity. Furthermore, the C-F bond is very strong, which can block sites of metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of a drug candidate derived from this scaffold.
Caption: Key structural components and their functional roles.
Conceptual Synthetic Strategy and Chiral Control
The synthesis of enantiomerically pure (R)-4-(3,4,5-trifluorophenyl)-2-pyrrolidinone is a non-trivial process that requires a robust strategy for controlling stereochemistry. While specific documented syntheses for this exact molecule are proprietary, a logical and field-proven approach can be conceptualized based on established methods for creating chiral pyrrolidines.[11]
A plausible and efficient strategy would be an asymmetric Michael addition followed by cyclization. This approach builds the core structure while simultaneously setting the required stereocenter.
Experimental Protocol: Proposed Asymmetric Synthesis
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Preparation of Chiral Acceptor: Start with a suitable chiral precursor, such as an N-acylated oxazolidinone derivative of crotonic acid. The chiral auxiliary (e.g., Evans auxiliary) serves to direct the incoming nucleophile to one face of the double bond, thereby establishing stereocontrol.
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Formation of the Grignard Reagent: Prepare a Grignard reagent from 1-bromo-3,4,5-trifluorobenzene by reacting it with magnesium turnings in an anhydrous ether solvent like THF.
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Asymmetric Michael Addition: In a flame-dried, inert-atmosphere flask, dissolve the chiral acceptor from Step 1 in anhydrous THF and cool to a low temperature (e.g., -78 °C). Add the prepared 3,4,5-trifluorophenylmagnesium bromide (Grignard reagent) dropwise in the presence of a copper catalyst (e.g., CuCN) to facilitate the 1,4-conjugate addition. The chiral auxiliary directs the addition to create the desired (R)-stereochemistry at the beta-carbon.
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Work-up and Auxiliary Cleavage: After the reaction is complete, quench it with a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent. The chiral auxiliary can then be cleaved under standard conditions (e.g., with lithium hydroxide) to yield the corresponding carboxylic acid.
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Lactam Formation (Cyclization): The resulting gamma-amino acid precursor is then cyclized to form the pyrrolidinone ring. This can be achieved by first activating the carboxylic acid (e.g., converting it to an acyl chloride or using a coupling agent) and then promoting intramolecular amide bond formation. This step often involves reduction of a precursor nitro group to an amine, followed by spontaneous or heat-induced cyclization.
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Purification and Chiral Analysis: The final product must be purified, typically by column chromatography. Crucially, its enantiomeric purity (enantiomeric excess, or ee) must be confirmed using a self-validating technique like chiral High-Performance Liquid Chromatography (HPLC).
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